Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate typically involves the reaction of appropriate ketones with ammonium carbonate and potassium cyanide in an ethanol solution. The reaction is carried out at elevated temperatures, often in an autoclave, to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions yield alcohols, and substitution reactions yield various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1’,3’-Dihydro-spiro(imidazolidine-4,2’-(2H)indene)-2,5-dione
- 2-(2,5-Dioxo-2’,3’-dihydro-1H-spiro[imidazolidine-4,1’-inden]-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
methyl 2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate |
InChI |
InChI=1S/C14H14N2O4/c1-20-11(17)8-16-12(18)14(15-13(16)19)7-6-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,19) |
InChI Key |
FYUQSPKYDCVNSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.